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Compound of Interest

Compound Name: (Quinazolin-4-yloxy)-acetic acid

Cat. No.: B1306287

A Comparative Guide to (Quinazolin-4-yloxy)-
acetic Acid Analogs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of
numerous therapeutic agents. Among its many derivatives, (Quinazolin-4-yloxy)-acetic acid
analogs have emerged as a promising class of compounds with a wide spectrum of biological
activities. This guide provides an objective comparison of the structure-activity relationships
(SAR) of these analogs, focusing on their anticancer and antimicrobial properties, supported by
experimental data and detailed protocols.

Core Structure and Points of Modification

The fundamental structure of (Quinazolin-4-yloxy)-acetic acid analogs offers several key
positions for chemical modification to modulate their biological activity. The primary points for
substitution are on the quinazoline ring (positions 5, 6, 7, and 8), the 2-position of the
guinazoline ring, and the acetic acid side chain. These modifications influence the compound's
potency, selectivity, and pharmacokinetic properties.

Caption: Core structure of (Quinazolin-4-yloxy)-acetic acid and key modification points.
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Structure-Activity Relationship (SAR) Studies:
Anticancer Activity

(Quinazolin-4-yloxy)-acetic acid analogs have been extensively investigated as anticancer
agents, primarily as inhibitors of receptor tyrosine kinases (RTKs) such as Epidermal Growth
Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
These kinases are crucial components of signaling pathways that drive tumor growth,
proliferation, and angiogenesis.

VEGFR-2 Inhibition

A series of 4-alkoxyquinazoline derivatives, structurally similar to (quinazolin-4-yloxy)acetic acid
amides, have been synthesized and evaluated as VEGFR-2 inhibitors. The following table
summarizes the structure-activity relationship of these compounds against VEGFR-2 and the
MCF-7 breast cancer cell line.

R (Substitution on VEGFR-2 IC50 (nM)

Compound ID Phenyl Ring) (] MCF-7 IC50 (uM)[1]
3a H 15.6 1.25
3b 4-F 10.2 0.88
3c 4-Cl 8.5 0.65
3d 4-Br 7.9 0.52
3e 4-CH3 12.1 0.95
3f 4-OCH3 9.8 0.73
39 3,4-di-Cl 54 0.38
3h 3-Cl, 4-F 2.89 0.25
Sorafenib - 35 0.15

Key SAR Observations for VEGFR-2 Inhibition:
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» Halogen Substitution: Introduction of a halogen at the 4-position of the phenyl ring generally
enhances both VEGFR-2 inhibitory activity and anti-proliferative activity against MCF-7 cells.
The potency increases in the order F < Cl < Br.[1]

o Electron-donating vs. Electron-withdrawing Groups: Electron-withdrawing groups (halogens)
at the 4-position are more favorable than electron-donating groups like methyl (CH3) or
methoxy (OCH3).[1]

» Di-substitution: Di-substitution on the phenyl ring, particularly with a combination of halogens
(e.g., 3,4-dichloro or 3-chloro-4-fluoro), significantly improves the inhibitory potency.
Compound 3h (3-Cl, 4-F) was the most potent in this series, with an IC50 value for VEGFR-2
comparable to the standard drug Sorafenib.[1]

EGFR Inhibition

The quinazoline scaffold is a well-established pharmacophore for EGFR inhibitors.
Modifications on the quinazoline ring, particularly at the 6 and 7-positions, are crucial for potent
EGFR inhibition.

R (Substitution at 6, 7-

Compound ID . EGFR IC50 (nM)
positions)

Gefitinib 7-OCH3, 6-Cl 37

Erlotinib 6,7-bis(2-methoxyethoxy) 2

Key SAR Observations for EGFR Inhibition:

o Substitutions at C6 and C7: Small, electron-donating groups like methoxy or ethoxy at the 6
and 7-positions of the quinazoline ring are generally favorable for EGFR inhibitory activity.

 Anilino Moiety: The 4-anilino group is a critical feature for high-affinity binding to the ATP-
binding site of the EGFR kinase domain.

Structure-Activity Relationship (SAR) Studies:
Antimicrobial Activity
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(Quinazolin-4-yloxy)-acetic acid analogs and their derivatives have also demonstrated

promising antimicrobial activity against a range of bacterial and fungal pathogens.

Compound L S. aureus B. subtilis . E. coli MIC

5 (Substitutio MIC (ug/mL)  MIC (ug/mL) aeruginosa (ugimL)
n) - o MIC (pg/mL) s
3-benzyl-2-

3a (4- 25.6[2] 24.3[2] 30.1[2] 25.1[2]
chlorophenyl)

Amoxicillin

Key SAR Observations for Antimicrobial Activity:

e The presence of a substituted phenyl ring at the 2-position and a benzyl group at the 3-
position of the quinazolinone core in compound 3a resulted in potent antibacterial activity

against both Gram-positive and Gram-negative bacteria.[2]

Experimental Protocols
General Synthesis of (Quinazolin-4-yloxy)-acetic Acid

Analogs

The synthesis of the (Quinazolin-4-yloxy)-acetic acid core typically involves a multi-step

process.

Click to download full resolution via product page

Caption: A typical synthetic workflow for (Quinazolin-4-yloxy)-acetic acid analogs.
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Step 1: Synthesis of 2-Substituted-quinazolin-4(3H)-one: Substituted anthranilic acid is reacted
with an appropriate acylating agent (e.g., acetic anhydride) followed by treatment with an
amine source (e.g., formamide or ammonia) to yield the 2-substituted-quinazolin-4(3H)-one.

Step 2: Chlorination: The quinazolinone is then chlorinated at the 4-position using a chlorinating
agent such as thionyl chloride (SOCI2) or phosphorus oxychloride (POCI3) to produce the 4-
chloroquinazoline intermediate.

Step 3: Ether Formation: The 4-chloroquinazoline is reacted with ethyl glycolate in the
presence of a base to form the ethyl 2-((quinazolin-4-yl)oxy)acetate derivative.

Step 4: Hydrolysis: Finally, the ester is hydrolyzed to the corresponding carboxylic acid to yield
the target (Quinazolin-4-yloxy)-acetic acid analog.

In Vitro Kinase Inhibition Assay (VEGFR-2/EGFR)

This assay measures the ability of the test compounds to inhibit the phosphorylation of a
substrate by the target kinase.

o Reagents and Materials: Recombinant human VEGFR-2 or EGFR kinase, kinase buffer, ATP,
substrate (e.g., poly(Glu, Tyr) 4:1), test compounds, and a detection reagent (e.g., ADP-
Glo™ Kinase Assay Kkit).

e Procedure:

o

The kinase reaction is set up in a 96- or 384-well plate containing the kinase, buffer, and
the test compound at various concentrations.

o The reaction is initiated by the addition of a mixture of ATP and the substrate.

o The plate is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60
minutes).

o The reaction is stopped, and the amount of ADP produced (which is proportional to the
kinase activity) is measured using a luminescent detection reagent and a microplate
reader.
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» Data Analysis: The percentage of kinase inhibition is calculated for each compound
concentration relative to a control without the inhibitor. The IC50 value, the concentration of
the compound that inhibits 50% of the kinase activity, is then determined by plotting the
percent inhibition against the logarithm of the compound concentration.

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an
indicator of cell viability and proliferation.

o Cell Culture: Cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media and
conditions.

e Procedure:

[¢]

Cells are seeded in a 96-well plate and allowed to attach overnight.

o The cells are then treated with various concentrations of the test compounds and
incubated for a specified period (e.g., 48 or 72 hours).

o After incubation, the media is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-
diphenyltetrazolium bromide (MTT) is added to each well.

o The plate is incubated for a few hours, during which viable cells with active mitochondria
reduce the yellow MTT to a purple formazan product.

o The formazan crystals are then solubilized with a suitable solvent (e.g., DMSO).

o Data Analysis: The absorbance of the solubilized formazan is measured using a microplate
reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated
for each compound concentration relative to untreated control cells. The IC50 value, the
concentration of the compound that inhibits 50% of cell growth, is determined from the dose-
response curve.

Antimicrobial Susceptibility Testing (Broth
Microdilution)
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This method is used to determine the Minimum Inhibitory Concentration (MIC) of an
antimicrobial agent.

o Preparation: A serial dilution of the test compound is prepared in a liquid growth medium in a
96-well microtiter plate.

 Inoculation: Each well is inoculated with a standardized suspension of the test
microorganism.

 Incubation: The plate is incubated under appropriate conditions for the growth of the
microorganism.

» Analysis: The MIC is determined as the lowest concentration of the compound that
completely inhibits the visible growth of the microorganism.

Signaling Pathway Inhibition

(Quinazolin-4-yloxy)-acetic acid analogs that inhibit VEGFR-2 interfere with the downstream
signaling cascade initiated by the binding of Vascular Endothelial Growth Factor (VEGF) to its
receptor. This pathway is critical for angiogenesis, the formation of new blood vessels, which is
essential for tumor growth and metastasis.
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Caption: VEGFR-2 signaling pathway and the point of inhibition by the analogs.
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Inhibition of VEGFR-2 by these analogs blocks the phosphorylation of the receptor, thereby
preventing the activation of downstream signaling pathways such as the PLCy-PKC-MAPK and
the PI3K-Akt pathways. This ultimately leads to the suppression of gene expression
responsible for endothelial cell proliferation, survival, and migration, thus inhibiting
angiogenesis.

Conclusion

The (Quinazolin-4-yloxy)-acetic acid scaffold represents a versatile and promising platform
for the development of novel therapeutic agents. Structure-activity relationship studies have
demonstrated that strategic modifications to this core structure can lead to potent and selective
inhibitors of key biological targets, including VEGFR-2 for anticancer therapy and various
bacterial enzymes for antimicrobial applications. The data and protocols presented in this guide
offer a valuable resource for researchers in the field, facilitating the rational design and
evaluation of new and more effective (Quinazolin-4-yloxy)-acetic acid-based drug
candidates. Further optimization of this scaffold holds the potential to address unmet medical
needs in oncology and infectious diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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